3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide
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Overview
Description
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as OEP or OEP-4, and it is a member of the oxadiazole family of compounds.
Mechanism of Action
The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation, pain, and the growth of cancer cells.
Biochemical and Physiological Effects
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in the body, which can help to alleviate inflammation and pain. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, it has been found to have antimicrobial and antifungal properties, which can help to prevent the growth of harmful microorganisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide in lab experiments is its versatility. It has been shown to have a wide range of applications, including in the development of new drugs for various diseases. However, one of the limitations of using this compound is that it is relatively new and there is still much to learn about its properties and potential applications.
Future Directions
There are many potential future directions for research on 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide. One area of interest is in the development of new drugs for the treatment of cancer. Another area of interest is in the development of new antimicrobial and antifungal agents. In addition, there is potential for this compound to be used in the development of new anti-inflammatory and analgesic drugs. Further research is needed to fully understand the potential applications of this compound and to develop new drugs based on its properties.
Synthesis Methods
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide is a complex process that involves several steps. The initial step involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate in the presence of acetic acid to form 3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole. The next step involves the reaction of this compound with 2-ethoxybenzoyl chloride in the presence of triethylamine to form 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide. The final product is obtained after purification and characterization.
Scientific Research Applications
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide has been shown to have potential applications in scientific research. It has been found to have antimicrobial, antifungal, and anticancer properties. In addition, it has been shown to have anti-inflammatory and analgesic effects. These properties make it a promising candidate for the development of new drugs for various diseases.
properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-2-25-16-6-4-3-5-15(16)21-17(24)11-12-18-22-19(23-26-18)13-7-9-14(20)10-8-13/h3-10H,2,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQKWJPWQIXUSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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